molecular formula C3H4N2O B1599169 3-Methyl-1,2,5-oxadiazole CAS No. 26178-14-3

3-Methyl-1,2,5-oxadiazole

Cat. No.: B1599169
CAS No.: 26178-14-3
M. Wt: 84.08 g/mol
InChI Key: WBILDQZWYMFRNR-UHFFFAOYSA-N
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Description

3-Methyl-1,2,5-oxadiazole is a heterocyclic aromatic compound belonging to the oxadiazole family. It consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with a methyl group attached to one of the carbon atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and high-energy materials.

Mechanism of Action

Target of Action

3-Methyl-1,2,5-oxadiazole is a heterocyclic compound that has been shown to interact with various targets. It has been reported to be a potent CB2 receptor agonist . The CB2 receptor is primarily found in the peripheral nervous system and plays a key role in modulating immune response . Additionally, oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1), which enhances anti-tumor potency .

Mode of Action

It is known that oxadiazole derivatives can interact with their targets via numerous non-covalent interactions . For instance, as a CB2 receptor agonist, this compound may bind to the receptor and trigger a series of intracellular events, leading to changes in cell function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given its multiple targets. For example, by acting as a CB2 receptor agonist, it may influence the endocannabinoid system, which plays a role in immune regulation, pain sensation, and inflammation . Furthermore, by inhibiting IDO1, it may affect the kynurenine pathway, which is involved in immune response and has been implicated in cancer immunosuppression .

Pharmacokinetics

Oxadiazole derivatives are generally known for their chemical and heat resistance , which may contribute to their stability and bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context in which it is used. As a CB2 receptor agonist, it may modulate immune response, potentially reducing inflammation and pain . Its inhibition of IDO1 could potentially enhance anti-tumor potency by modulating the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and activity . Additionally, the presence of other substances in the environment could potentially interact with this compound, affecting its action .

Biochemical Analysis

Biochemical Properties

3-Methyl-1,2,5-oxadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. It also affects the expression of various genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by inhibiting or activating enzymes that regulate metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can alter the levels of specific metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride in the presence of pyridine, which leads to the formation of 3-methyl-5-phenyl-1,2,4-oxadiazole . Another method involves the use of hydrazides with methyl ketones, employing bases like potassium carbonate to achieve cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The choice of reagents and conditions is crucial to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functionalized derivatives.

    Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Comparison with Similar Compounds

3-Methyl-1,2,5-oxadiazole can be compared with other oxadiazole isomers, such as:

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,3-Oxadiazole

These isomers differ in the positions of the nitrogen atoms within the ring, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

3-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c1-3-2-4-6-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBILDQZWYMFRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399433
Record name 3-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26178-14-3
Record name 3-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,5-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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